(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate
CAS No.:
Cat. No.: VC18841358
Molecular Formula: C52H76N18O25S6
Molecular Weight: 1545.7 g/mol
* For research use only. Not for human or veterinary use.
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate -](/images/structure/VC18841358.png)
Specification
Molecular Formula | C52H76N18O25S6 |
---|---|
Molecular Weight | 1545.7 g/mol |
IUPAC Name | (3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate |
Standard InChI | InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6) |
Standard InChI Key | VEYLGILZFLODMN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate, reflecting its stereochemical configuration and hybrid anion composition. It is interchangeably designated as S-Adenosyl-L-methionine disulfate tosylate (SAMe), AdoMet, or SAM p-toluenesulfonate salt in biochemical literature . The tosylate (p-toluenesulfonate) and sulfate anions stabilize the sulfonium cation, enhancing its solubility and shelf life.
Molecular Formula and Weight
The molecular formula C<sub>22</sub>H<sub>34</sub>N<sub>6</sub>O<sub>16</sub>S<sub>4</sub> corresponds to a molecular weight of 766.8 g/mol . The structure integrates an adenosyl moiety linked via a sulfonium bond to a methionine-derived side chain, with tosylate and sulfate counterions balancing the charge (Fig. 1).
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 52248-03-0, 97540-22-2 |
Molecular Formula | C<sub>22</sub>H<sub>34</sub>N<sub>6</sub>O<sub>16</sub>S<sub>4</sub> |
Molecular Weight | 766.8 g/mol |
Solubility (Water) | 33.33 mg/mL (43.47 mM) |
Solubility (DMSO) | ≥50 mg/mL (65.21 mM) |
Storage Conditions | -20°C, protected from light |
Structural Characteristics
Stereochemical Configuration
The molecule’s bioactivity hinges on its stereospecificity: the sulfur atom adopts a chiral sulfonium center with S-configuration, while the ribose moiety in the adenosyl group exhibits 2'S,3'S,4'R,5'R stereochemistry . This configuration ensures optimal binding to methyltransferases and other SAM-dependent enzymes.
3D Conformation
X-ray crystallography reveals that the adenosyl group forms a bent conformation, facilitating interactions with enzyme active sites. The tosylate anion (p-toluenesulfonate) engages in hydrogen bonding with the sulfonium center, stabilizing the crystal lattice .
Biochemical Roles and Mechanisms
Methylation Reactions
As the primary methyl donor in over 150 enzymatic reactions, SAMe transfers methyl groups to DNA, proteins, and lipids, regulating epigenetic marks (e.g., DNA methylation), neurotransmitter synthesis, and membrane fluidity . The sulfonium ion’s high-energy bond enables spontaneous methyl transfer without ATP consumption.
Antioxidant Properties
SAMe upregulates glutathione synthesis by donating methyl groups to homocysteine, forming cysteine—a glutathione precursor. In pentylenetetrazole (PTZ)-induced epileptic rats, SAMe (100 mg/kg) reduced malondialdehyde (a lipid peroxidation marker) by 40% and elevated glutathione levels by 25%, mitigating oxidative neuronal damage .
Pharmacological Applications
Anticancer Effects
In head and neck squamous cell carcinoma (HNSCC) models, SAMe (300 μM) arrested Cal-33 and JHU-SCC-011 cells at the G1 phase, downregulating cyclins B1, E1, and D1 by 50–60% . Concurrently, SAMe (200–300 μM) inhibited cell migration by 35–45% via suppression of matrix metalloproteinases (MMPs).
Table 2: SAMe in Combination Therapy
Drug Partner | Cancer Type | Effect | Mechanism |
---|---|---|---|
5-Fluorouracil (5-FU) | Lung (A549 cells) | Enhanced cytotoxicity (20% increase) | DNMT1/3a downregulation |
Neuroprotective Actions
SAMe (30 mg/kg) prevented autism spectrum disorder (ASD)-like behaviors in valproic acid-exposed mice by normalizing synaptic protein expression (e.g., SHANK3) . In PTZ-kindled rats, 100 mg/kg SAMe improved memory retention by 30% in elevated plus maze tests, correlating with reduced hippocampal oxidative stress.
Synthesis and Stability
Industrial Synthesis
SAMe is biosynthesized via methionine adenosyltransferase (MAT), which catalyzes methionine and ATP condensation. Commercial batches (e.g., GlpBio) are stabilized as disulfate tosylate salts to prevent degradation, achieving ≥85% purity .
Degradation Pathways
The sulfonium bond undergoes hydrolysis at pH >7, yielding homoserine lactone and methylthioadenosine (MTA). Refrigerated storage (-20°C) under nitrogen extends stability to 6 months .
Research Frontiers
Epigenetic Therapy
SAMe’s ability to modulate DNA methyltransferases (DNMTs) is being explored in myelodysplastic syndromes. Low-dose SAMe (5–40 μg/mL) synergized with 5-FU in A549 lung cancer cells, restoring tumor suppressor gene methylation .
Neuropsychiatric Disorders
Clinical trials are investigating SAMe’s efficacy in major depressive disorder (MDD), leveraging its role in serotonin and dopamine synthesis. Preliminary data suggest a 50% response rate at 1,600 mg/day doses.
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